REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])(=[O:5])[CH:2]([CH3:4])[OH:3]
|
Name
|
one
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
|
Quantity
|
293 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Mixture was heated to 130° for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
water was collected as the reaction
|
Type
|
WASH
|
Details
|
by washing three times with 50 ml saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
Octyl lactate was distilled under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.85 g | |
YIELD: PERCENTYIELD | 35.6% | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |